molecular formula C6H6N2O3 B6270436 2-amino-5-hydroxypyridine-3-carboxylic acid CAS No. 1314975-07-9

2-amino-5-hydroxypyridine-3-carboxylic acid

Cat. No.: B6270436
CAS No.: 1314975-07-9
M. Wt: 154.1
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Description

2-amino-5-hydroxypyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its diverse biological properties and potential therapeutic applications. This compound is characterized by the presence of an amino group at the 2-position, a hydroxyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-5-hydroxypyridine-3-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 2,5-dihydroxypyridine-3-carboxylic acid with ammonia in the presence of a hydrogenating catalyst. Another method includes the reaction of 2,5-pyridinedicarboxylic acid with hydroxylamine hydrochloride. These reactions typically require controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits anti-tumor, anti-inflammatory, and anti-viral activities, making it a candidate for drug development.

    Medicine: It has been investigated for its therapeutic potential in treating diseases such as cancer, HIV, and hepatitis B.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its modulation of inflammatory mediators and pathways.

Comparison with Similar Compounds

2-amino-5-hydroxypyridine-3-carboxylic acid can be compared with other pyridine derivatives, such as:

    2-amino-3-hydroxypyridine: Similar in structure but lacks the carboxylic acid group.

    5-hydroxypyridine-3-carboxylic acid: Lacks the amino group at the 2-position.

    2,5-dihydroxypyridine-3-carboxylic acid: Contains an additional hydroxyl group at the 2-position.

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity, setting it apart from these similar compounds.

Properties

CAS No.

1314975-07-9

Molecular Formula

C6H6N2O3

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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